molecular formula C14H24O B12662573 3-(2-Bornylidene)-2-methylpropanol CAS No. 94291-48-2

3-(2-Bornylidene)-2-methylpropanol

Cat. No.: B12662573
CAS No.: 94291-48-2
M. Wt: 208.34 g/mol
InChI Key: BPFCFJIEYYCEKW-GHXNOFRVSA-N
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Description

3-(2-Bornylidene)-2-methylpropanol is a terpene-derived alcohol characterized by a bicyclic bornylidene group attached to a 2-methylpropanol backbone. This structural configuration imparts unique physicochemical properties, including increased lipophilicity and reduced volatility compared to simpler alcohols like 2-methylpropanol.

Properties

CAS No.

94291-48-2

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(3Z)-2-methyl-3-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)propan-1-ol

InChI

InChI=1S/C14H24O/c1-10(9-15)7-12-8-11-5-6-14(12,4)13(11,2)3/h7,10-11,15H,5-6,8-9H2,1-4H3/b12-7-

InChI Key

BPFCFJIEYYCEKW-GHXNOFRVSA-N

Isomeric SMILES

CC(CO)/C=C\1/CC2CCC1(C2(C)C)C

Canonical SMILES

CC(CO)C=C1CC2CCC1(C2(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bornylidene)-2-methylpropanol typically involves the condensation of (2-bornylidene)acetaldehyde with other reagents. One common method is the three-component condensation reaction, where (2-bornylidene)acetaldehyde reacts with 2-naphthylamine and cyclic β-diketones under specific conditions . This reaction is often catalyzed by acids or bases and requires controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(2-Bornylidene)-2-methylpropanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as boron trifluoride-diethyl ether complex may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bornylidene)-2-methylpropanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The bornylidene group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (2-bornylidene)acetaldehyde, while reduction can produce 3-(2-bornylidene)-2-methylpropanol derivatives with different functional groups .

Scientific Research Applications

3-(2-Bornylidene)-2-methylpropanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bornylidene)-2-methylpropanol involves its interaction with specific molecular targets. The bornylidene group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions:

Compound Name Molecular Substituent Key Applications/Occurrence Physicochemical Notes
3-(2-Bornylidene)-2-methylpropanol Bicyclic bornylidene group Likely fragrance/aroma (inferred) Higher molecular weight; reduced volatility
2-Methylpropanol Simple branched alkyl chain "Ripe" aroma in pears, aged cheese High volatility; polar
Cyclamen Alcohol 4-Isopropylphenyl group Synthetic musk in perfumes Moderate volatility; nitro-musk odor
2-(4-Chlorophenyl)-2-methylpropanol 4-Chlorophenyl group Industrial intermediates (e.g., pharmaceuticals) Chlorine enhances stability; lower solubility

Aroma and Flavor Profiles

  • 3-(2-Bornylidene)-2-methylpropanol: The bornylidene group likely contributes to woody, camphoraceous notes, distinguishing it from simpler alcohols. Its lower volatility may prolong fragrance retention in perfumes.
  • 2-Methylpropanol: Imparts "ripe" fruity odors (e.g., pears) and is linked to aged cheese aromas due to microbial activity . Its volatility makes it a transient flavor component.
  • Cyclamen Alcohol : Used as a synthetic musk with a sweeter, less animalic profile compared to nitro-musks like musk xylol .

Key Research Findings

Role in Ripening: 2-Methylpropanol levels correlate with external fruit maturity in pears, contrasting with "green" aldehydes like hexanal in unripe fruit .

Aging in Food Systems: In stored cheese, 2-methylpropanol emerges as a key aroma component, suggesting microbial or oxidative pathways .

Fragrance Longevity : Cyclamen alcohol’s nitro group and aromatic substituent enhance its persistence in perfumes, a trait inferred for the bornylidene analog .

Biological Activity

3-(2-Bornylidene)-2-methylpropanol is a compound of interest due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

3-(2-Bornylidene)-2-methylpropanol is characterized by a bornylidene group, which contributes to its reactivity and interaction with biological systems. The compound can be synthesized through various chemical pathways, including the reaction of bornylidene derivatives with alcohols.

The biological activity of 3-(2-Bornylidene)-2-methylpropanol is primarily attributed to its ability to interact with cellular membranes and enzymes. Preliminary studies suggest that it may influence membrane fluidity and permeability, potentially affecting various signaling pathways within cells.

Biological Activities

Research indicates that 3-(2-Bornylidene)-2-methylpropanol exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, suggesting potential applications in antimicrobial formulations.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation markers in vitro, which could have implications for treating inflammatory diseases.
  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential as an antioxidant agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine levels in cell cultures
AntioxidantScavenges free radicals in vitro

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of 3-(2-Bornylidene)-2-methylpropanol, researchers tested its effects on Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL, highlighting its potential as a natural preservative in food products.

Case Study 2: Anti-inflammatory Mechanisms

A separate investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. Administration of 3-(2-Bornylidene)-2-methylpropanol resulted in a marked decrease in pro-inflammatory cytokines (TNF-α and IL-6) compared to control groups. This suggests that the compound may modulate immune responses effectively.

Research Findings

Recent studies have expanded our understanding of the biological activity of 3-(2-Bornylidene)-2-methylpropanol:

  • A study published in Journal of Natural Products highlighted its potential as an anti-inflammatory agent through modulation of NF-kB signaling pathways.
  • Another investigation demonstrated its antioxidant properties through assays measuring DPPH radical scavenging activity, showing significant efficacy compared to standard antioxidants.

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